![molecular formula C16H20N2O9 B14458718 Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 71388-55-1](/img/structure/B14458718.png)
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure includes a bicyclo[2.2.1]heptadiene core, which is functionalized with multiple ester and carbamate groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves several steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction between a diene and a dienophile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbamate groups can undergo hydrolysis, releasing active intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar bicyclic core but lacks the carbamate groups, making it less versatile in certain reactions.
Dimethyl 2,5-norbornadiene-2,3-dicarboxylate: Another related compound with a similar core structure but different functional groups, leading to different reactivity and applications.
2,3-Bis(methoxycarbonyl)norbornadiene: This compound also shares the bicyclic core but has different ester groups, affecting its chemical properties and uses.
The unique combination of ester and carbamate groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71388-55-1 |
|---|---|
Formule moléculaire |
C16H20N2O9 |
Poids moléculaire |
384.34 g/mol |
Nom IUPAC |
dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C16H20N2O9/c1-17-15(21)25-5-7-8(6-26-16(22)18-2)12-10(14(20)24-4)9(11(7)27-12)13(19)23-3/h11-12H,5-6H2,1-4H3,(H,17,21)(H,18,22) |
Clé InChI |
OXWFXQJESIVNCY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCC1=C(C2C(=C(C1O2)C(=O)OC)C(=O)OC)COC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)

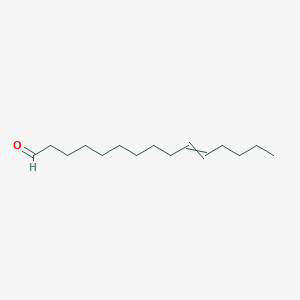
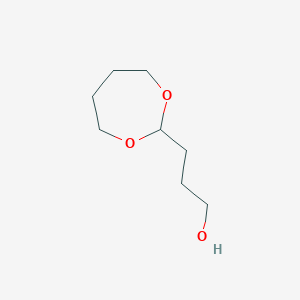
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
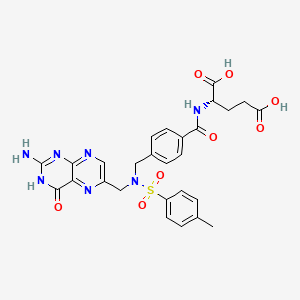
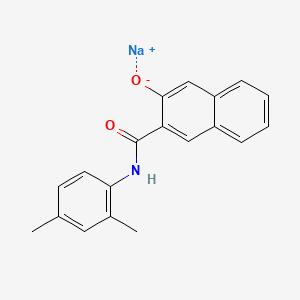
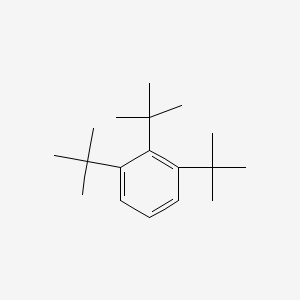
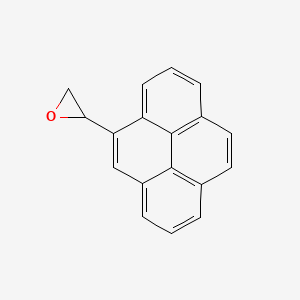

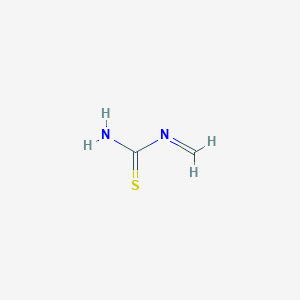
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)
